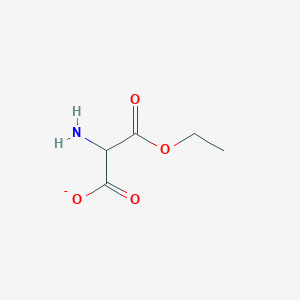

Ethyl aminomalonate

Descripción

BenchChem offers high-quality Ethyl aminomalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl aminomalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H8NO4- |

|---|---|

Peso molecular |

146.12 g/mol |

Nombre IUPAC |

2-amino-3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/p-1 |

Clave InChI |

AEVKDASMDDANST-UHFFFAOYSA-M |

SMILES canónico |

CCOC(=O)C(C(=O)[O-])N |

Origen del producto |

United States |

Chemical structure and properties of ethyl aminomalonate hydrochloride

A Guide to Structure, Reactivity, and Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Diethyl aminomalonate hydrochloride (DEM-NH₂[1][2][3][4][5][6][7]·HCl), often termed "Aminomalonate," is a privileged bifunctional building block in organic synthesis. It serves as a masked glycine equivalent and a critical precursor for nitrogen-containing heterocycles, including pyrazines, purines, and pyrimidines.

This guide addresses a common technical pitfall: the instability of the free amine. While the hydrochloride salt is stable, the free base undergoes rapid self-condensation to form diketopiperazines. Successful utilization requires precise in situ neutralization protocols. This document outlines the structural properties, mechanistic reactivity, and validated protocols for deploying this reagent in drug discovery, including its role in the synthesis of antivirals like Favipiravir.

Part 1: Chemical Identity & Structural Analysis

Although frequently referred to colloquially as "ethyl aminomalonate," the commercially relevant and chemically stable form is the diethyl ester hydrochloride salt . The mono-ethyl ester is zwitterionic and rarely used as a reagent.

Physicochemical Profile[3][8][9]

| Property | Specification |

| IUPAC Name | Diethyl 2-aminopropanedioate hydrochloride |

| CAS Number | 13433-00-6 |

| Molecular Formula | C₇H₁₃NO₄[6]·HCl |

| Molecular Weight | 211.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 162–165 °C (with decomposition) |

| pKa (Conjugate Acid) | ~7.5 (Amine protonated) |

| Solubility | High: Water, Ethanol; Low: Diethyl ether, Hexanes |

Structural Dynamics

The hydrochloride salt stabilizes the molecule by protonating the amine (

Visualization: Structural & Reactive Sites

The following diagram illustrates the core structure and the competing reactivity zones that researchers must manage.

Figure 1: Functional map of Diethyl Aminomalonate HCl. The amine is the primary reactive handle but must be deprotected carefully.

Part 2: Reactivity Profile & Mechanistic Insights

The "Self-Condensation" Trap

The most critical handling requirement for DEM-NH₂·HCl is managing the free base. Upon neutralization (e.g., with NaHCO₃ or Et₃N) in the absence of an electrophile, the free amine of one molecule attacks the ester of another.

-

Mechanism: Intermolecular nucleophilic acyl substitution.

-

Product: 3,6-Diethoxycarbonyl-2,5-diketopiperazine.

-

Consequence: Loss of reagent and formation of insoluble byproduct.

Expert Insight: Never store the free base. Generate it in situ in the presence of the target electrophile (e.g., an acid chloride, aldehyde, or isocyanate) to ensure the cross-reaction rate (

Heterocycle Formation

DEM-NH₂·HCl is a " 3+2" or "3+3" atom fragment donor.

-

Pyrimidines: Condensation with amidines or urea.

-

Pyrroles: Knorr-type condensation with 1,3-diketones.

-

Pyrazines: Reductive dimerization (often a side reaction to be avoided unless intended).

Part 3: Experimental Protocols

Protocol A: In Situ Free-Basing & Acylation

Use this protocol for attaching the aminomalonate scaffold to an acid chloride.

Reagents:

-

Diethyl aminomalonate HCl (1.0 equiv)

-

Acid Chloride (R-COCl) (1.05 equiv)

-

Triethylamine (Et₃N) (2.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Suspension: Suspend Diethyl aminomalonate HCl in anhydrous DCM at 0°C under Nitrogen. The salt will not fully dissolve initially.

-

Base Addition (Step 1): Add 1.0 equiv of Et₃N dropwise. Observation: The mixture may clear slightly as the free base is liberated, but do not wait.

-

Electrophile Addition: Immediately add the Acid Chloride (R-COCl) dropwise.

-

Scavenger Addition (Step 2): Add the remaining 1.2 equiv of Et₃N to scavenge the HCl generated from the acylation.

-

Validation: Monitor by TLC (stain with Ninhydrin; the starting amine spot will disappear).

Why this works: The sequential base addition ensures the free amine is generated only as it is consumed by the highly reactive acid chloride, minimizing dimerization.

Protocol B: Synthesis of 4,6-Dihydroxypyrimidine

A classic application demonstrating the use of the ester groups.

Context: This reaction condenses the aminomalonate with formamide. Note that while commercial routes often use malonamide, the aminomalonate route provides access to 5-amino substituted variants if modified.

Reagents:

-

Diethyl aminomalonate HCl (21.1 g, 100 mmol)

-

Formamide (excess, solvent/reagent)

-

Sodium Ethoxide (21% wt in Ethanol)

Methodology:

-

Preparation: Dissolve diethyl aminomalonate HCl in formamide.

-

Cyclization: Add Sodium Ethoxide slowly at room temperature.

-

Reflux: Heat the mixture to 140-150°C for 4-6 hours.

-

Isolation: Cool to room temperature. Acidify carefully with HCl to pH ~4. The product precipitates.[3][4][5][8]

-

Purification: Recrystallization from water/ethanol.

Part 4: Synthetic Workflow Visualization

The following diagram details the decision tree for utilizing Diethyl Aminomalonate HCl, highlighting the divergence between "N-Protection" and "Cyclization" pathways.

Figure 2: Synthetic divergence. Note the red dotted line indicating the risk of dimerization if the free base is left unreacted.

References

-

Organic Syntheses. Diethyl Aminomalonate Hydrochloride: Synthesis and Purification. Org.[3][4][6] Synth. 1960, 40, 21. [Link]

Sources

- 1. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Diethyl Aminomalonate Hydrochloride | 13433-00-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]

Technical Guide: The Role of Ethyl Aminomalonate in Prebiotic Chemistry Research

Executive Summary

Ethyl Aminomalonate (EAM) serves as a critical, high-fidelity model compound in prebiotic chemistry, acting as a stable laboratory proxy for the transient aminomalonitrile (HCN trimer) and aminomalonic acid . While the primordial Earth likely hosted the nitrile or acid forms, their inherent instability makes them difficult to isolate and study. EAM allows researchers to investigate the "Malonate World" hypothesis, specifically the thermodynamically driven pathways leading to polyglycine backbones and purine heterocycles.

This guide provides a technical framework for utilizing EAM to simulate prebiotic peptide ligation and nucleobase synthesis. It moves beyond basic theory to offer actionable experimental protocols, mechanistic insights, and data interpretation strategies for the modern origins-of-life researcher.

Part 1: Chemical Genealogy & Research Utility

The "Masked Glycine" Hypothesis

In prebiotic scenarios, the hydrolysis of HCN polymers (specifically the trimer, aminomalonitrile) yields aminomalonic acid. This dicarboxylic acid is thermally unstable, rapidly decarboxylating to glycine. However, before decarboxylation, the malonate moiety offers a unique reactivity profile that glycine lacks:

-

C-H Acidity: The central

-carbon is more acidic than in glycine, facilitating carbon-carbon bond formation. -

Bifunctional Activation: The two carboxyl groups (or nitrile/ester equivalents) allow for step-growth polymerization mechanisms that are kinetically distinct from standard amino acid condensation.

Why use Ethyl Aminomalonate?

-

Stability: Unlike the free acid, the ethyl ester (specifically the hydrochloride salt) is shelf-stable, allowing for precise stoichiometric control.

-

Solubility: Enhanced solubility in organic solvents permits the exploration of non-aqueous "drying lagoon" models.

-

Analysis: The ethyl group acts as a distinct NMR/MS handle, allowing researchers to track the degree of polymerization before the final hydrolysis step removes the side chains.

Mechanistic Pathways

The utility of EAM lies in its ability to bifurcate into two distinct prebiotic lineages: Proteinogenic (Peptides) and Informational (Purines).

DOT Diagram: The Divergent Pathways of Aminomalonate

Figure 1: Mechanistic divergence of Ethyl Aminomalonate into peptide and nucleotide precursors.

Part 2: Experimental Protocols

Protocol A: Step-Growth Polymerization to Polyglycine

This protocol simulates the "drying pool" scenario where EAM undergoes condensation to form oligomers, which subsequently decarboxylate to form polyglycine.

Objective: Synthesize glycine oligomers (

Reagents:

-

Diethyl aminomalonate hydrochloride (98% purity).

-

Phosphate buffer (0.1 M, pH 7.0) or simulated sea salt matrix.

-

Silica gel (optional, as a mineral catalyst).

Workflow:

-

Neutralization: Dissolve 1.0 g of diethyl aminomalonate HCl in 10 mL of water. Neutralize carefully with NaOH to pH 7-8 to generate the reactive free amine species. Note: The free base is unstable; proceed immediately.

-

Evaporation (The Drying Phase): Aliquot the solution onto a watch glass or into a reaction vial containing 500 mg of silica gel. Evaporate water at 60°C under vacuum or nitrogen flow.

-

Thermal Activation: Seal the dried residue in a glass ampoule under

. Heat at 110°C for 24–72 hours . -

Hydrolysis/Workup: Open the ampoule. Resuspend residue in 6M HCl and reflux for 4 hours. This step decarboxylates the malonate backbone, converting the poly-aminomalonate into polyglycine.

-

Analysis: Neutralize and analyze via HPLC-MS (C18 column) or derivatize with FDLA for enhanced detection.

Data Interpretation Table:

| Species Detected (MS) | Interpretation | Causality |

| m/z 76 (Gly) | Monomer | Complete hydrolysis or failed polymerization. |

| m/z 133 (Gly-Gly) | Dimer | Successful single condensation event. |

| m/z 190 (Gly-Gly-Gly) | Trimer | Step-growth propagation active. |

| m/z 114 (DKP) | Diketopiperazine | Cyclization of the dimer (kinetic dead-end). |

Protocol B: Synthesis of Purine Precursors (AICA)

EAM reacts with amidines to form the imidazole ring, a key step in abiotic purine synthesis (e.g., Adenine).

Objective: Synthesize 4-amino-5-imidazolecarboxamide (AICA) derivatives.

Reagents:

-

Formamidine acetate (or Urea as a prebiotic alternative).

-

Ethanol (solvent).[7]

Workflow:

-

Mixture: Combine 5 mmol EAM HCl and 10 mmol Formamidine Acetate in 15 mL Ethanol.

-

Reflux: Add 10 mmol Sodium Ethoxide (or equivalent base) to neutralize and catalyze. Reflux for 6 hours.

-

Mechanism:

-

Step 1: Transamidation between EAM and Formamidine.

-

Step 2: Cyclization via nucleophilic attack of the active methylene on the amidine carbon.

-

-

Isolation: Cool to precipitate the imidazole intermediate.

DOT Diagram: Experimental Workflow Logic

Figure 2: Decision tree for experimental workflows using Ethyl Aminomalonate.

Part 3: Critical Analysis & Troubleshooting

The Hydrolysis vs. Polymerization Competition

A common failure mode in this research is the rapid hydrolysis of the ester group before polymerization can occur.

-

Problem: If water concentration is too high during the heating phase, EAM hydrolyzes to aminomalonic acid, which rapidly decarboxylates to glycine (monomer) rather than polymerizing.

-

Solution: Ensure a strict Wet-Dry Cycle . The polymerization must occur in the "dry" phase (low water activity). Use silica or clay surfaces to adsorb the monomer, which stabilizes the ester against hydrolysis while promoting condensation.

Detection of "Masked" Oligomers

Standard LC-MS may miss oligomers if the malonate side chains are still attached (poly-aminomalonate).

-

Insight: Before the final acid hydrolysis step (Protocol A, Step 4), the oligomers are not polyglycine. They are poly-aminomalonate esters.

-

Validation: Perform MS analysis before and after the acid reflux step.

-

Before: Mass shift of +129 Da (aminomalonate unit).

-

After: Mass shift of +57 Da (glycine unit).

-

References

-

Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron, 40(7), 1093-1120. Link

-

Levy, M., Miller, S. L., & Oro, J. (1999). Production of Guanine from NH4CN Polymerizations. Journal of Molecular Evolution, 49, 165–168. Link

-

Commeyras, A., et al. (2004). Prebiotic synthesis of alpha-amino acids and peptides from alpha-amino nitriles. Chemistry - A European Journal, 10(16). Link

-

Organic Syntheses. (1963). Diethyl aminomalonate hydrochloride.[7][8] Organic Syntheses, Coll.[8] Vol. 4, p.293. Link

-

Powner, M. W., et al. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. Link

Sources

- 1. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eppcgs.org [eppcgs.org]

- 4. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prebiotic oligomerization and self-assembly of structurally diverse xenobiological monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Ethyl Aminomalonate: A Cornerstone Synthon for Amino Acid and Heterocyclic Synthesis

Abstract

Diethyl aminomalonate, and its more stable hydrochloride salt, stands as a pivotal C3 synthon in the arsenal of synthetic organic chemists. Its inherent structural features—a geminal amino group and two ester functionalities—provide a versatile platform for a multitude of synthetic transformations. This guide offers an in-depth exploration of diethyl aminomalonate's role as a precursor in the synthesis of both natural and unnatural α-amino acids, which are fundamental components in drug discovery, and in the construction of complex heterocyclic scaffolds found in numerous therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this powerful building block for their synthetic endeavors.

Introduction: The Strategic Importance of Ethyl Aminomalonate

In the landscape of organic synthesis, a synthon is an idealized fragment, a conceptual building block that aids in the logical disconnection of a target molecule to identify viable starting materials.[1] Diethyl aminomalonate hydrochloride is the practical and stable synthetic equivalent of the aminomalonate synthon. Its value lies in the strategic placement of a nucleophilic amino group and two electrophilic ester groups attached to a single carbon atom, rendering it a highly versatile intermediate.[2] This unique arrangement facilitates the construction of complex molecular architectures, making it an indispensable tool in medicinal chemistry and drug development.[3][4][5] Its applications span the synthesis of novel drug candidates, specialized fine chemicals, and agrochemicals.[2][3]

The core reactivity of diethyl aminomalonate stems from two primary features:

-

The Methylene Bridge: The carbon atom flanked by two carbonyl groups exhibits heightened acidity, allowing for facile deprotonation to form a stabilized carbanion. This nucleophilic center is primed for alkylation, a key step in the synthesis of diverse α-amino acids.

-

The Amino Group: The primary amine is a versatile functional handle. It can be acylated to introduce a variety of substituents or can participate in cyclization reactions to form heterocyclic rings.[6]

This guide will illuminate the practical applications of these features, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Synthesis of Diethyl Aminomalonate Hydrochloride

The most common and practical route to diethyl aminomalonate is via its hydrochloride salt, which is a stable, white to off-white crystalline powder.[3][7] The synthesis typically commences from the readily available diethyl malonate and proceeds through a two-step sequence: nitrosation followed by reduction.

Synthetic Pathway Overview

The overall transformation involves the conversion of the active methylene group of diethyl malonate into an amino group.

Caption: General synthetic scheme for diethyl aminomalonate hydrochloride.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is a synthesis of established procedures, providing a reliable method for laboratory-scale preparation.[4][6][7]

Step 1: Synthesis of Diethyl Oximinomalonate [4][7]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.

-

Prepare a solution of 69 g of sodium nitrite in 81 g of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, ensuring the temperature is maintained between 0-10°C.

-

After the addition is complete, allow the reaction to warm to 15-25°C and continue stirring for 20 hours.

-

Separate the layers and wash the organic layer with water.

-

Evaporate the ethyl acetate under reduced pressure to yield diethyl oximinomalonate.

Step 2: Catalytic Hydrogenation and Salt Formation [4][7]

-

In a hydrogenation reactor, dissolve 60 g of diethyl oximinomalonate in 240 g of absolute ethanol.

-

Add 3.0 g of a suitable hydrogenation catalyst (e.g., nickel-containing three-way catalyst or 10% Palladium on charcoal).[4][6]

-

Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

-

Heat the mixture to 40-50°C and stir for approximately 6 hours, or until hydrogen uptake ceases.[4]

-

After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

-

Cool the filtrate to 0-5°C with stirring.

-

Add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour.[4]

-

Continue stirring for an additional hour at 0-5°C.

-

Remove the ethanol by distillation under reduced pressure.

-

To the residue, add 200 mL of acetone and stir for 1 hour, then cool to 5-10°C.

-

Collect the precipitated white solid by filtration, wash with acetone, and dry at 60°C to yield diethyl aminomalonate hydrochloride.

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) |

| 1: Nitrosation | Diethyl malonate, Sodium nitrite | Acetic acid, Water | - | 0-10°C, 2 hours, then 15-25°C, 20 hours | Diethyl oximinomalonate | ~98.4 | - |

| 2: Hydrogenation & Salt Formation | Diethyl oximinomalonate | Nickel-containing catalyst, Hydrogen chloride | Ethanol, Acetone | 40-50°C, 1.0-2.0 MPa H₂, 6 hours; then 0-5°C, 1 hour | Diethyl aminomalonate hydrochloride | ~91 | 162-163 |

Table 1: Summary of reaction conditions and yields for the synthesis of diethyl aminomalonate hydrochloride.[4][7]

Application in the Synthesis of α-Amino Acids

One of the most prominent applications of diethyl aminomalonate is in the synthesis of α-amino acids.[4][8] The acetamido derivative, diethyl acetamidomalonate, is a particularly stable and useful intermediate for this purpose. This method allows for the introduction of a wide variety of side chains, enabling the synthesis of both natural and unnatural amino acids.[4][9]

The Acetamidomalonate Synthesis

The general strategy involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.[8]

Caption: The acetamidomalonate pathway for α-amino acid synthesis.

The causality behind this synthetic choice is clear: the acetamido group serves as a protecting group for the amine, preventing unwanted side reactions, while the malonic ester structure provides the acidic α-proton necessary for generating a nucleophilic enolate for the key C-C bond-forming step.

Experimental Protocol: Synthesis of Phenylalanine (Racemic)

This protocol illustrates the synthesis of a specific amino acid, phenylalanine, using the acetamidomalonate method.[10]

Step 1: Alkylation of Diethyl Acetamidomalonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl acetamidomalonate and stir until dissolved.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated product.

Step 2: Hydrolysis and Decarboxylation

-

To the crude alkylated product, add an excess of aqueous acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to effect hydrolysis of the ester and amide groups.

-

Continued heating will induce decarboxylation.

-

Cool the reaction mixture. The product, racemic phenylalanine hydrochloride, may precipitate upon cooling.

-

The free amino acid can be obtained by neutralizing the solution to its isoelectric point.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| Diethyl acetamidomalonate | 1. NaOEt, Benzyl chloride2. H₃O⁺, Heat | 1. Reflux2. Reflux | Phenylalanine (racemic) | ~65 |

Table 2: Synthesis of Phenylalanine via the Acetamidomalonate Method.[10]

Application in the Synthesis of Heterocyclic Compounds

Diethyl aminomalonate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[11] Its utility in this context stems from the ability of both the amino group and the activated methylene (or its enamine tautomer) to participate in cyclization reactions.

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is a core component of numerous therapeutic agents, particularly in oncology, due to its ability to mimic endogenous nucleobases.[11] Diethyl aminomalonate derivatives can be used to construct this important heterocyclic system. For instance, condensation of a substituted diethyl malonate with guanidine is a key step in forming 2-amino-4,6-dihydroxypyrimidines, which are intermediates for potent anticancer agents.[11]

Caption: Synthesis of pyrimidine-based anticancer agent precursors.

Synthesis of Pyrrolidines and Piperidines

The reaction of diethyl aminomalonate with aldehydes or ketones, such as formaldehyde, can generate an azomethine ylide. This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles to form substituted pyrrolidines, which are important structural motifs in many pharmaceuticals.[12][13] Furthermore, reductive alkylation of diethyl aminomalonate followed by a double Michael reaction can lead to highly functionalized piperidines.[13]

Conclusion

Diethyl aminomalonate has firmly established itself as a versatile and indispensable synthon in modern organic synthesis. Its utility in the stereocontrolled synthesis of a vast array of α-amino acids has profound implications for peptide chemistry and the development of peptidomimetics.[4] Concurrently, its role as a precursor to complex heterocyclic systems continues to fuel the discovery of novel therapeutic agents targeting a spectrum of diseases.[11] The protocols and data presented herein provide a robust foundation for chemists to confidently employ this powerful building block, paving the way for future innovations in drug discovery and materials science.

References

-

Synthesis of Amino Acids | Organic Chemistry Class Notes - Fiveable. [Link]

-

Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap. [Link]

-

Advanced Synthesis with Diethyl Aminomalonate Hydrochloride: A Key Intermediate. [Link]

-

The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides1 - ElectronicsAndBooks. [Link]

-

diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. [Link]

-

Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC. [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. [Link]

-

Ch27 : Synthesis of amino acids - University of Calgary. [Link]

-

How amino acid synthesis from diethyl malonate? - Quora. [Link]

-

Diethyl malonate - Wikipedia. [Link]

-

Polyfunctional amino acids via diethyl amidomalonate : r/OrganicChemistry - Reddit. [Link]

-

Diethyl acetamidomalonate - Wikipedia. [Link]

-

(PDF) Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - ResearchGate. [Link]

-

Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. [Link]

-

Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+. [Link]

-

Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

-

Synthon Approach in Designing Organic Synthesis - Asian Journal of Research in Chemistry. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. fiveable.me [fiveable.me]

- 9. reddit.com [reddit.com]

- 10. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]

- 13. アミノマロン酸ジエチル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: History, Synthesis, and Applications of Aminomalonic Acid Ester Derivatives

Executive Summary

Aminomalonic acid esters, particularly diethyl aminomalonate (DAM) and its protected derivative diethyl acetamidomalonate (DEAM) , represent a cornerstone class of reagents in organic synthesis.[1] Serving as "masked" glycine equivalents, these compounds allow for the rapid assembly of

Historical Origins and Discovery

The discovery of aminomalonic acid derivatives is inextricably linked to the 19th-century structural elucidation of uric acid and the barbiturates.

-

Adolf von Baeyer (1863-1864): While working on uric acid derivatives, Baeyer synthesized barbituric acid (malonyl urea).[1] His work laid the structural foundation for the malonyl moiety but did not isolate the free aminomalonic acid due to its inherent instability (rapid decarboxylation to glycine).

-

Gabriel & Colman (1894) / Piloty (1901): The practical synthesis of aminomalonic esters emerged from the need to stabilize the amine functionality. Gabriel employed the reduction of nitromalonates, while Piloty and Neresheimer optimized the reduction of oximinomalonates (isonitrosomalonates). These early methods established the critical insight that the ester form is stable, whereas the free acid is prone to spontaneous decarboxylation.

Evolution of Synthetic Routes

| Era | Precursor | Reagent/Catalyst | Outcome |

| 1890s | Nitromalonate | Sn / HCl | Low yield, difficult isolation |

| 1900s | Oximinomalonate | Zn / AcOH | Improved yield, standard lab method |

| 1940s | Oximinomalonate | H₂ / Pd-C | High yield, industrial scalability |

| Modern | Oximinomalonate | Ru/Ir catalysts | Asymmetric hydrogenation (rare) |

Core Synthesis: Diethyl Aminomalonate & DEAM

The industrial standard for producing Diethyl Acetamidomalonate (DEAM) involves a three-stage cascade starting from diethyl malonate. This pathway ensures the stability of the nitrogen center by immediate protection.[1]

Reaction Mechanism & Pathway

The synthesis proceeds via the nitrosation of the active methylene group, followed by reduction and in-situ acetylation.

Figure 1: Synthetic pathway from Diethyl Malonate to DEAM.

Detailed Experimental Protocol

Objective: Synthesis of Diethyl Acetamidomalonate (DEAM).

Reagents:

-

Diethyl malonate (1.0 equiv)

-

Sodium nitrite (1.2 equiv)

-

Glacial acetic acid (solvent/reactant)

-

Acetic anhydride (1.5 equiv)

-

Zinc dust (3.0 equiv) or Pd/C (catalytic)

Step-by-Step Methodology:

-

Nitrosation: Dissolve diethyl malonate in glacial acetic acid. Cool to 0°C. Add aqueous sodium nitrite dropwise, maintaining temperature <10°C. Stir for 4 hours to form diethyl isonitrosomalonate (oil).

-

Reduction & Acetylation (One-Pot):

-

Method A (Chemical): Add acetic anhydride to the nitrosation mixture.[1] Slowly add Zinc dust in portions. The exotherm drives the reduction and simultaneous N-acetylation.

-

Method B (Catalytic): Transfer the oxime to a hydrogenation vessel containing Ac₂O and 5% Pd/C. Hydrogenate at 40 psi until uptake ceases.

-

-

Isolation: Filter to remove solids (Zn salts or Catalyst).[1] Concentrate the filtrate under reduced pressure.

-

Crystallization: Recrystallize the residue from isopropanol or ethanol/water.[1] DEAM crystallizes as white needles (mp: 96-98°C).[1]

Validation Check:

-

NMR: ¹H NMR (CDCl₃) should show a singlet at

2.05 (Ac-CH₃) and a doublet at -

Purity: Absence of oxime peak (

~13.0 broad) indicates complete reduction.[1]

Applications in Drug Discovery

The aminomalonate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for amino acids, beta-lactams, and heterocycles.[2]

The Sorensen Amino Acid Synthesis

This is the classical application where DEAM is alkylated and then hydrolyzed/decarboxylated to yield racemic

Case Study: Synthesis of Fingolimod (Gilenya®)

Fingolimod, an immunomodulator for multiple sclerosis, is synthesized efficiently using DEAM.[1] This route avoids the use of chiral auxiliaries by targeting the achiral precursor first.[1]

Figure 2: Industrial synthesis of Fingolimod from DEAM.

Protocol Summary for Fingolimod Intermediate:

-

Alkylation: DEAM is treated with NaOEt in EtOH, followed by 2-(4-octylphenyl)ethyl bromide.[1] Reflux 6h.

-

Reduction: The diester is reduced to the diol using LiBH₄ in THF. This preserves the N-acetyl group initially.[1]

-

Hydrolysis: The N-acetyl group is removed by acidic hydrolysis (6N HCl, reflux) to yield the final amino-diol hydrochloride salt.[1]

Modern Developments: Asymmetric Synthesis

While classical methods yield racemates, modern catalytic systems allow for enantioselective synthesis using aminomalonates.[1][4]

Asymmetric Phase-Transfer Catalysis (PTC)

Using chiral quaternary ammonium salts (Maruoka catalysts or Cinchona alkaloid derivatives), DEAM can be alkylated with high enantiomeric excess (ee).

Key Protocol (Representative):

-

Electrophile: Benzyl bromide.[1]

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).[1]

-

Conditions: 50% KOH (aq), Toluene, -20°C.

-

Result: The chiral ion pair directs the approach of the electrophile to the enolate face, achieving ee > 90%.

References

-

Baeyer, A. (1863).[1] "Untersuchungen über die Harnsäuregruppe." Annalen der Chemie und Pharmacie, 127(1), 1-27.[1] Link

-

Gabriel, S., & Colman, J. (1894).[1] "Ueber Amido- und Imidomalonsäure."[1] Berichte der deutschen chemischen Gesellschaft, 27(2), 1141-1144.[1] Link

-

Piloty, O., & Neresheimer, J. (1901).[1] "Über die Reduktion von Isonitrosomalonsäureester." Berichte, 34, 3630.[1]

-

Snyder, H. R., & Smith, C. W. (1944).[1] "Diethyl Acetamidomalonate."[1][3][5] Organic Syntheses, Coll.[1][6][7] Vol. 3, p. 325.[1] Link

-

Adachi, K., et al. (1995).[1] "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of FTY720." Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.[1] Link

-

Ooi, T., & Maruoka, K. (2007).[1] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ias.ac.in [ias.ac.in]

Application Note: High-Fidelity Knorr Pyrrole Synthesis Using Diethyl Aminomalonate

The following Application Note is designed for researchers and drug development professionals. It adheres to the "Knorr-type" synthesis using Diethyl Aminomalonate (EAM) , a robust modification of the classical Knorr synthesis that circumvents the instability of

Abstract & Strategic Relevance

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). While the classical Knorr synthesis remains a staple, it relies on

This protocol utilizes Diethyl Aminomalonate Hydrochloride (EAM[1][2][3]·HCl) as a stable, masked

Mechanistic Insight: The Fischer-Fink Pathway

Unlike the standard Knorr synthesis (which couples an

Key Mechanistic Features:

-

Buffering Effect: EAM is supplied as a hydrochloride salt. The use of sodium acetate (NaOAc) in glacial acetic acid creates a buffered environment that slowly releases the free amine, preventing side reactions.

-

Regioselectivity: The amine of EAM preferentially condenses with the more reactive (less sterically hindered) carbonyl of the 1,3-diketone.

-

In-Situ Decarboxylation: The initial cyclization yields a pyrrole-2,2-dicarboxylate intermediate. Under reflux in acetic acid, one ester group selectively undergoes acid-catalyzed hydrolysis and decarboxylation, yielding the thermodynamically stable pyrrole-2-monocarboxylate.

Pathway Visualization

Figure 1: Mechanistic pathway of the EAM-mediated Knorr synthesis. Note the critical decarboxylation step that differentiates this from standard Knorr protocols.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate

Target: Preparation of a versatile pyrrole building block using EAM and Acetylacetone. Scale: 50 mmol (approx. 10 g scale)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10][11] | Amount | Role |

| Diethyl Aminomalonate HCl | 211.64 | 1.0 | 10.58 g | Amine Source |

| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.1 | 5.65 mL | Carbonyl Partner |

| Sodium Acetate (Anhydrous) | 82.03 | 1.1 | 4.51 g | HCl Scavenger |

| Glacial Acetic Acid | 60.05 | Solvent | 30 mL | Solvent/Catalyst |

| Water (Ice cold) | 18.02 | Quench | 150 mL | Precipitation |

Step-by-Step Workflow

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Glacial Acetic Acid (30 mL) and Sodium Acetate (4.51 g). Stir until partially dissolved.

-

Addition: Add Diethyl Aminomalonate HCl (10.58 g) to the flask. The mixture may remain a slurry.

-

Reaction: Add Acetylacetone (5.65 mL) in one portion.

-

Reflux: Heat the mixture to reflux (bath temp ~125°C).

-

Observation: The slurry will dissolve as the temperature rises. The solution typically turns from colorless to golden/dark orange.

-

Duration: Maintain reflux for 2 to 3 hours . Monitor by TLC (20% EtOAc/Hexane).

-

-

Quench: Remove from heat and allow the solution to cool to ~60°C.

-

Precipitation: Pour the warm reaction mixture slowly into a beaker containing 150 mL of vigorously stirred ice-water .

-

Critical Step: Stir for at least 30 minutes to ensure complete precipitation of the product and hydrolysis of any residual intermediates.

-

-

Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid. Recrystallize from Ethanol/Water (9:1) if high purity is required.[8]

Expected Yield: 65–75% Physical State: White to off-white needles. Melting Point: 122–124°C.

Protocol B: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate

Target: Synthesis of "Knorr's Pyrrole" (dicarboxylate) using EAM and a

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8][9][10][11][12] | Amount |

| Diethyl Aminomalonate HCl | 1.0 | 10.58 g |

| Ethyl Acetoacetate | 1.1 | 7.0 mL |

| Sodium Acetate | 1.1 | 4.51 g |

| Glacial Acetic Acid | Solvent | 35 mL |

| Zinc Dust (Optional) | 2.0 | 6.5 g |

Note: Zinc is historically used to reduce in-situ oximino compounds, but when using EAM, it acts to prevent oxidation of the pyrrole ring during reflux, though it is often omitted in modern EAM protocols.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of pyrroles using diethyl aminomalonate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, perform these checks during the workflow:

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Yield / No Precipitate | pH check of quench water | Acetic acid not fully neutralized or product is soluble. | The product is an ester and generally insoluble in water. If no solid forms, the solution may be too acidic. Add solid NaHCO₃ to the water slurry to neutralize (pH ~6-7). |

| Dark/Tarred Product | Color Inspection | Overheating or oxidation. | Perform the reaction under Nitrogen atmosphere. Limit reflux time to 2 hours. |

| Starting Material Spot on TLC | TLC (Ninhydrin Stain) | Incomplete consumption of EAM. | EAM stains purple/brown with Ninhydrin. If spot persists, add 0.2 eq more of the diketone and continue reflux. |

| Melting Point Depression | MP < 120°C | Mixed ester formation or wet product. | Ensure the product is fully dried (vacuum oven at 50°C). Recrystallize from ethanol to remove decarboxylated byproducts. |

References

-

Paine, J. B., III. (1978).[9] Synthesis of Pyrroles and Porphyrins. In The Porphyrins (Dolphin, D., Ed.), Vol. 1, pp 101-234.[9] Academic Press.[9]

-

Kleinspehn, G. G. (1955).[9] The Synthesis of Some

-Diketones and Their Conversion to 3,5-Disubstituted Pyrrole-2-carboxylic Esters. Journal of the American Chemical Society, 77(6), 1548–1550. [Link] -

Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (1973).[9] Diethyl Aminomalonate Hydrochloride.[1][2][3][7] Organic Syntheses, Coll.[1][9] Vol. 5, p.376. [Link]

- Trofimov, B. A., et al. (2015). Pyrrole synthesis via the reaction of acetylenes with diethyl aminomalonate. Journal of Organic Chemistry.

-

BenchChem. (2025).[3] Application of Diethyl Aminomalonate Hydrochloride in the Synthesis of Anticancer Agents. Technical Application Note.

Disclaimer: This protocol involves the use of corrosive acids and irritants. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. Propose synthetic routes for the following pyrrole derivatives: diethyl .. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Condensation Reactions with Ethyl Aminomalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of Ethyl Aminomalonate in Synthesis

Ethyl aminomalonate, often used as its more stable hydrochloride salt, is a cornerstone building block in synthetic organic chemistry.[1] Its unique trifunctionality, possessing a primary amine, and two ester groups attached to a single carbon, makes it an exceptionally versatile precursor for the synthesis of a diverse array of molecules, particularly unnatural α-amino acids and heterocyclic compounds which are pivotal in drug discovery and development.[2] This document provides a detailed guide to the practical application of ethyl aminomalonate in condensation reactions, emphasizing the underlying chemical principles and offering robust protocols for successful synthesis.

Core Principles: Understanding the Reactivity of Ethyl Aminomalonate

The reactivity of ethyl aminomalonate is governed by the interplay of its functional groups. The primary amine serves as a potent nucleophile, readily participating in condensation reactions with electrophilic carbonyl compounds such as aldehydes and ketones. The resulting adducts can then undergo further intramolecular reactions or subsequent synthetic transformations. The malonate portion of the molecule, with its acidic α-hydrogen, can be deprotonated to form a nucleophilic enolate, enabling a variety of carbon-carbon bond-forming reactions.[3]

A common and highly effective strategy involves the Knoevenagel condensation of ethyl aminomalonate with aldehydes or ketones. This reaction typically proceeds through the formation of an imine intermediate, followed by tautomerization to an enamine, which then attacks the carbonyl group. Subsequent dehydration leads to the formation of a stable, conjugated system.

Mechanistic Pathway: Knoevenagel Condensation

Caption: Generalized workflow for the Knoevenagel condensation of ethyl aminomalonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride

The free base of diethyl aminomalonate is prone to self-condensation and is therefore best generated and used in situ or, more commonly, stored and handled as its stable hydrochloride salt.[4] The following protocol, adapted from established procedures, describes a reliable method for its preparation.[2]

Materials:

-

Diethyl malonate

-

Sodium nitrite

-

Glacial acetic acid

-

Ethyl acetate

-

Water

-

Ethanol (absolute)

-

Nickel-containing catalyst (or 10% Palladium on charcoal)

-

Hydrogen gas

-

Hydrogen chloride (gas or solution in ethanol)

-

Acetone

Equipment:

-

Four-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

-

Ice bath

-

Hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Step 1: Nitrosation of Diethyl Malonate [2]

-

In a 1 L four-necked flask, combine 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool to 0-5°C in an ice bath.

-

Prepare a solution of 69 g of sodium nitrite in 81 g of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains between 0-10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 20 hours.

-

Perform a liquid-liquid extraction and evaporate the ethyl acetate under reduced pressure to obtain diethyl oximinomalonate.

Step 2: Hydrogenation [2]

-

In a hydrogenation reactor, add 240 g of absolute ethanol, 60 g of diethyl oximinomalonate, and 3.0 g of a suitable hydrogenation catalyst (e.g., nickel-based or Pd/C).

-

Seal the reactor and purge the system with an inert gas (e.g., nitrogen).

-

Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

-

Heat the reaction mixture to 40-50°C and stir for approximately 6 hours, or until hydrogen uptake ceases.

-

Cool the reactor, carefully release the pressure, and filter to remove the catalyst.

Step 3: Hydrochloride Salt Formation [2]

-

Transfer the ethanolic solution of diethyl aminomalonate to a flask and cool to 0-5°C with stirring.

-

Slowly introduce hydrogen chloride (either as a gas or a concentrated solution in ethanol) until the solution is acidic and a precipitate forms.

-

Continue stirring for an additional hour at 0-5°C.

-

Remove the ethanol by distillation under reduced pressure.

-

To the residue, add 200 mL of acetone and stir for 1 hour.

-

Collect the white solid by filtration, wash with cold acetone, and dry under vacuum to yield diethyl aminomalonate hydrochloride.

Protocol 2: General Procedure for Knoevenagel Condensation with Aldehydes

This protocol provides a general method for the condensation of diethyl aminomalonate hydrochloride with aldehydes, a foundational reaction for the synthesis of various substituted amino esters and heterocyclic precursors.[5][6]

Materials:

-

Diethyl aminomalonate hydrochloride

-

Aldehyde (aliphatic or aromatic)

-

Ethanol

-

Piperidine (catalyst)

-

Acetic acid (co-catalyst)

-

Molecular sieves (4 Å)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a solution of the aldehyde (1.0 eq) in ethanol, add diethyl aminomalonate hydrochloride (1.1 eq).

-

To this mixture, add catalytic amounts of piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Add 4 Å molecular sieves to the flask to trap the water formed during the reaction.[5]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters for Knoevenagel Condensation

| Aldehyde Substrate | Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product Type |

| Benzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 4-8 | Ethyl 2-amino-3-phenylacrylate derivative |

| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 6-10 | Ethyl 2-amino-3-(4-chlorophenyl)acrylate derivative |

| Furfural | Piperidine/Acetic Acid | Ethanol | Reflux | 3-6 | Ethyl 2-amino-3-(furan-2-yl)acrylate derivative |

| Cyclohexanecarboxaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 8-12 | Ethyl 2-amino-3-cyclohexylacrylate derivative |

Expertise & Experience: Key Considerations for Successful Reactions

-

Stability of Ethyl Aminomalonate: As previously mentioned, the free base is unstable.[4] It is crucial to use the hydrochloride salt for storage and handling. The free base can be generated in situ by the addition of a non-nucleophilic base if required by the specific reaction conditions.

-

Catalyst Selection: For Knoevenagel-type condensations, a mild base like piperidine is often sufficient. The addition of a catalytic amount of acetic acid can accelerate the reaction by facilitating the dehydration step.

-

Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to unwanted side products. The use of a Dean-Stark trap or drying agents like molecular sieves is highly recommended to drive the reaction to completion.[5]

-

Substrate Scope: While this protocol is broadly applicable, highly sterically hindered aldehydes or ketones may require longer reaction times or more forcing conditions. Electron-withdrawing groups on aromatic aldehydes generally accelerate the reaction, while electron-donating groups can slow it down.

Trustworthiness: A Self-Validating Protocol

The reliability of these protocols is ensured by several factors:

-

Use of a Stable Precursor: Starting with the stable diethyl aminomalonate hydrochloride minimizes variability and ensures consistent reactivity.[1][7]

-

In-process Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, enabling the researcher to determine the optimal reaction time and prevent the formation of degradation products.

-

Robust Purification: Purification by column chromatography provides a reliable method for obtaining the desired product in high purity, which can be confirmed by standard analytical techniques (NMR, MS, etc.).

Workflow Visualization

Caption: Experimental workflow from starting material to purified product.

References

-

Organic Syntheses Procedure: Diethyl Aminomalonate Hydrochloride. Organic Syntheses. Available at: [Link]

-

Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules. 2001, 6(3), 338-356. Available at: [Link]

- Process for the preparation of aminomalonic acid ester salts. Google Patents. US5847197A.

-

Advanced Synthesis with Diethyl Aminomalonate Hydrochloride: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Paine, J. B., III; Brough, J. R.; Buller, K. K.; Erikson, E. E. Regioselectivity of pyrrole synthesis from diethyl aminomalonate and 1,3-diketones: further observations. The Journal of Organic Chemistry. 1987, 52 (18), 3986–3993. Available at: [Link]

-

Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry. 2018, 14, 2853–2860. Available at: [Link]

-

Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. ResearchGate. Available at: [Link]

-

Malonates in Cyclocondensation Reactions. ResearchGate. Available at: [Link]

-

Ethyl aminomalonate. PubChem. Available at: [Link]

-

Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society. 2013, 60(11), 1339-1346. Available at: [Link]

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]

-

β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]

-

Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link]

-

Carbonyl Condensation Reactions. University of Idaho. Available at: [Link]

-

Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents [patents.google.com]

- 5. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

High-Efficiency N-Acylation of Diethyl Aminomalonate

Application Note & Protocol Guide | Doc ID: AN-DEAM-042

Executive Summary & Strategic Analysis

Diethyl aminomalonate (DEAM) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for heterocycles (pyrroles, oxazoles),

-

Stability: The free amine is unstable, prone to oxidative dimerization and self-condensation. Therefore, it is commercially supplied as the hydrochloride salt (DEAM·HCl ).

-

Reactivity: To participate in N-acylation, the salt must be neutralized ("free-based") in situ.

-

Selectivity: The methylene protons (

-protons) are acidic (

This guide provides three validated protocols designed to navigate these challenges, ensuring high chemoselectivity for N-acylation over C-acylation or hydrolysis.

Mechanistic Workflow

The success of this reaction relies on the "In-Situ Liberation" strategy. We do not isolate the free amine. Instead, we use a base to deprotonate the ammonium salt immediately prior to or concurrent with the acylating agent attack.

Figure 1: Reaction Pathway & Critical Intermediates

Caption: The "In-Situ Liberation" pathway. Note that the Free Amine is a transient species; rapid acylation is required to prevent dimerization.

Experimental Protocols

Method Selection Matrix

| Constraint | Recommended Protocol | Key Reagents |

| Standard / Robust Acid | Protocol A (Acid Chloride) | R-COCl, TEA, DCM |

| Chiral / Sensitive Acid | Protocol B (Coupling) | R-COOH, EDC, HOBt, DMF |

| Green / Scale-Up | Protocol C (Schotten-Baumann) | R-COCl, Na₂CO₃, Water/EtOAc |

Protocol A: The Acid Chloride Method (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl), non-chiral acids, and high-throughput synthesis.

Reagents:

-

Diethyl aminomalonate HCl (1.0 equiv)

-

Acid Chloride (1.05 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Suspension: In a round-bottom flask under Nitrogen atmosphere, suspend DEAM·HCl (10 mmol, 2.11 g) in anhydrous DCM (40 mL). The salt will likely not dissolve completely.

-

Neutralization: Cool the suspension to 0°C (ice bath). Add TEA (22 mmol, 3.06 mL) dropwise.

-

Acylation: Add the Acid Chloride (10.5 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

-

Why: Controlling exotherm prevents C-acylation side products.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Work-up: Dilute with DCM (50 mL). Wash sequentially with:

-

1M HCl (2 × 30 mL) – Removes unreacted amine and TEA.

-

Sat. NaHCO₃ (2 × 30 mL) – Removes unreacted acid.

-

Brine (1 × 30 mL).

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary (See Section 4).

Protocol B: EDC/HOBt Coupling (Precision)

Best for: Complex carboxylic acids, chiral amino acids, or when acid chlorides are unstable.

Reagents:

-

HOBt (anhydrous) (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (5 mmol) in DMF (15 mL) at 0°C. Add HOBt (6 mmol) and EDC·HCl (6 mmol). Stir for 30 minutes at 0°C to form the active ester.

-

Preparation of Amine: In a separate vial, dissolve DEAM·HCl (5.5 mmol) in DMF (5 mL) and add DIPEA (15 mmol).

-

Note: Using 3.0 eq of DIPEA ensures neutralization of both the DEAM·HCl and the EDC·HCl.

-

-

Coupling: Transfer the buffered DEAM solution into the activated acid solution dropwise.

-

Reaction: Allow to warm to RT and stir overnight (12–16 hours).

-

Work-up:

-

Dilute with Ethyl Acetate (100 mL).

-

Wash with 5% Citric Acid or 1M HCl (3x) – Crucial to remove DIPEA and urea byproducts.

-

Wash with Sat. NaHCO₃ (3x) and Brine (1x).

-

-

Isolation: Dry (Na₂SO₄) and concentrate. Column chromatography is often required for this method to separate HOBt traces if yields are low.

Protocol C: Modified Schotten-Baumann (Biphasic)

Best for: Scale-up, robust substrates, and avoiding organic bases.

Reagents:

-

DEAM[6]·HCl (1.0 equiv)

-

Acid Chloride (1.1 equiv)[4]

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

Solvent System: Water / Ethyl Acetate (1:1 ratio)

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve DEAM·HCl (20 mmol) in Water (30 mL). Add Na₂CO₃ (50 mmol).

-

Caution: CO₂ evolution will occur. Ensure the vessel is vented.

-

-

Solvent Addition: Add Ethyl Acetate (30 mL) and cool the biphasic mixture to 0–5°C with vigorous stirring.

-

Acylation: Dissolve Acid Chloride (22 mmol) in a small volume of EtOAc (5 mL) and add dropwise to the rapidly stirring mixture.

-

Reaction: Stir vigorously at 0°C for 1 hour, then at RT for 2 hours.

-

Critical Control: Do not heat. High pH + Heat = Hydrolysis of ethyl esters (Saponification).

-

-

Work-up: Separate phases. Extract aqueous layer with EtOAc (2x). Combine organics, wash with 1M HCl and Brine. Dry and concentrate.

Purification & Troubleshooting

The "Oiling Out" Phenomenon

N-acyl aminomalonates often separate as oils during recrystallization.

-

Solution: Dissolve the crude oil in a minimum amount of hot Ethanol. Add warm water dropwise until turbidity persists. Let it cool very slowly to RT, then to 4°C. Scratch the glass to induce nucleation.

Quality Control (NMR Validation)

Successful N-acylation is confirmed by specific ¹H NMR shifts (CDCl₃):

| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Change |

| Amide N-H | 6.5 – 7.5 ppm | Doublet (broad) | Appears (Absent in SM) |

| Methine C-H | 5.1 – 5.3 ppm | Doublet | Downfield shift from ~4.8 ppm |

| Ester Ethyl | 4.2 (q), 1.3 (t) | Quartet, Triplet | Remains intact (Check for hydrolysis) |

References

-

Organic Syntheses , Coll. Vol. 4, p. 296 (1963). Diethyl acetamidomalonate. Link

-

Zambito, A. J., & Howe, E. E. (1963). Diethyl Aminomalonate Hydrochloride.[2][3][4][11] Organic Syntheses. Link

-

ChemicalBook . Diethyl acetamidomalonate Synthesis Protocols. Link

-

Sigma-Aldrich . Diethyl aminomalonate hydrochloride Product Sheet & Safety Data. Link

-

Common Organic Chemistry . Amide Coupling Protocols (EDC/HOBt). Link

Sources

- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 乙酰氨基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Note: Controlled Synthesis of Schiff Bases from Ethyl Aminomalonate and Aldehydes

Executive Summary

The condensation of ethyl aminomalonate (diethyl aminomalonate, DEAM) with aldehydes to form Schiff bases (imines) is a pivotal transformation in medicinal chemistry.[1] These intermediates, formally N-alkylidene aminomalonates , serve as versatile synthons for 1,3-dipolar cycloadditions (generating pyrrolidines) and the synthesis of nitrogen-containing heterocycles like imidazoles and quinolines .

This guide addresses the specific challenges of this reaction: the instability of the free amine, the reversibility of imine formation, and the competition between the amine and the active methylene group. We present a robust, self-validating protocol using Diethyl Aminomalonate Hydrochloride (DEAM·HCl) as the stable precursor.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge of DEAM

Diethyl aminomalonate is commercially supplied as the hydrochloride salt (DEAM·HCl) due to the oxidative instability and dimerization tendency of the free base.

-

Problem: The ammonium salt (

) is non-nucleophilic. It cannot attack the aldehyde carbonyl. -

Solution: The protocol must include an in situ or pre-neutralization step to liberate the free amine (

) immediately prior to reaction.

Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The free amine attacks the aldehyde carbonyl to form a hemiaminal intermediate, which undergoes acid-catalyzed dehydration to yield the imine.

Key Mechanistic Insight: Electron-withdrawing groups on the aldehyde (e.g., p-nitrobenzaldehyde) accelerate the initial attack but may stabilize the hemiaminal. Electron-donating groups (e.g., p-methoxybenzaldehyde) slow the attack but facilitate dehydration.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway from the stable hydrochloride salt to the active Schiff base.

Critical Parameters & Optimization

Solvent Selection

The choice of solvent dictates the water removal strategy, which is critical for driving the equilibrium toward the imine.

| Solvent | Boiling Point | Water Removal Method | Suitability |

| Ethanol (Abs.) | 78°C | Molecular Sieves (3Å) | High. Green, good solubility for salt and product. |

| Toluene | 110°C | Dean-Stark Trap | High. Excellent for stubborn substrates requiring high T. |

| Dichloromethane | 40°C | MgSO₄ (suspended) | Medium. Good for thermally unstable aldehydes; slow kinetics. |

| Water | 100°C | N/A | Low. Promotes hydrolysis (reverse reaction). |

Catalyst Choice

While Schiff base formation is acid-catalyzed, strong acids can protonate the amine, deactivating it.

-

Recommended: No catalyst (neutral) or weak acid (Acetic acid, 1-5 mol%).

-

Avoid: Strong mineral acids (HCl, H₂SO₄) unless strictly controlled.

Standardized Protocol

Objective: Synthesis of Diethyl 2-(benzylideneamino)malonate. Scale: 10 mmol.

Reagents[5][7]

-

Diethyl aminomalonate hydrochloride (DEAM[2][3]·HCl): 2.11 g (10 mmol)

-

Benzaldehyde (freshly distilled): 1.06 g (10 mmol)

-

Triethylamine (Et₃N): 1.01 g (10 mmol) [Neutralizing Agent]

-

Magnesium Sulfate (MgSO₄), anhydrous: 2.0 g [Desiccant]

-

Dichloromethane (DCM): 40 mL

Step-by-Step Methodology

Step 1: Liberation of the Free Base (In-Situ)

-

Charge a 100 mL round-bottom flask (RBF) with DEAM·HCl (2.11 g) and DCM (20 mL).

-

Add Triethylamine (1.01 g) dropwise while stirring at 0°C (ice bath).

-

Observation: The solution will become cloudy as Triethylamine Hydrochloride (Et₃N·HCl) precipitates.[2][4]

-

Stir for 15 minutes to ensure complete neutralization.

Step 2: Reaction Initiation

-

Add Benzaldehyde (1.06 g) dissolved in DCM (10 mL) to the reaction mixture.

-

Add anhydrous MgSO₄ (2.0 g) directly to the flask. This acts as an internal desiccant to trap water as it forms.

-

Note: Alternatively, use 3Å Molecular Sieves if mechanical stirring is sensitive to solids.

Step 3: Reaction Progression

-

Allow the mixture to warm to room temperature (25°C).

-

Stir vigorously for 4–6 hours.

-

Checkpoint (TLC): Elute with Hexane:Ethyl Acetate (3:1). The aldehyde spot (high R_f) should disappear; the imine spot will appear (usually fluorescent under UV).

Step 4: Workup and Isolation

-

Filter the reaction mixture through a pad of Celite to remove MgSO₄ and Et₃N·HCl salts.[2][4][5]

-

Wash the filter cake with fresh DCM (10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C.

-

Purification: The residue is often a pure oil or solid. If necessary, recrystallize from Ethanol/Hexane or Ether/Pentane. Do not chromatograph on silica gel unless neutralized, as acidic silica hydrolyzes the imine.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of DEAM-derived Schiff bases.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete neutralization of DEAM·HCl. | Ensure Et₃N is stoichiometric (1:1). Verify pH is neutral/slightly basic before adding aldehyde. |

| Starting Material Remains | Equilibrium favors hydrolysis. | Refresh MgSO₄ or switch to Toluene reflux with Dean-Stark trap. |

| Product Decomposition | Hydrolysis during workup. | Avoid aqueous washes. Store product under Nitrogen in the freezer. |

| Darkening/Tars | Polymerization of free amine. | Keep temperature < 40°C. Add aldehyde immediately after neutralization. |

Downstream Applications

The Schiff bases derived from DEAM are "privileged structures" in drug discovery.

-

Gould-Jacobs Reaction: Thermal cyclization of the imine (often derived from aniline, but applicable here for specific derivatives) leads to 4-hydroxyquinolines , a scaffold found in antimalarial and antibacterial drugs.

-

1,3-Dipolar Cycloaddition: The imine can tautomerize to an azomethine ylide . When reacted with dipolarophiles (e.g., acrylates, maleimides), it yields highly substituted pyrrolidines .

-

Reference: This pathway is extensively used to generate proline derivatives.

-

References

-

Organic Syntheses, Coll. Vol. 4, p.298 (1963); Vol. 37, p.15 (1957).

-

Source: [Link]

- Context: The authoritative procedure for preparing and handling the starting m

-

-

Organic Syntheses, Coll. Vol. 3, p.329 (1955).

-

Source: [Link]

- Context: Illustrates the reactivity of malonate derivatives in condensation reactions (Gould-Jacobs type chemistry).

-

- Potts, K. T. (1961).The Chemistry of 1,3,4-Thiadiazoles. (Contextual grounding for heterocycle synthesis from hydrazides/imines).

- BenchChem Application Notes.Synthesis of Aminomalonic Acid from Diethyl Aminomalonate.

Sources

Improving yield in ethyl aminomalonate condensation reactions

Topic: Optimization of Ethyl Aminomalonate Condensation Reactions Ticket ID: EAM-COND-OPT-001 Status: Open for Consultation

Executive Summary & Reagent Profile

Reagent: Diethyl Aminomalonate Hydrochloride (DEAM[1][2][3]·HCl) CAS: 13433-00-6 Risk Profile: High instability as free base; prone to oxidative dimerization.

The Core Challenge: Ethyl aminomalonate is a "Jekyll and Hyde" reagent. As the hydrochloride salt, it is a stable, crystalline solid. However, the moment the free amine is liberated, it starts a race against time. It will either attack your electrophile (desired pathway) or attack another molecule of itself to form a stable pyrazine dimer (failure pathway).

Yield improvement relies on three variables:

-

Liberation Kinetics: Releasing the free amine only when the electrophile is present.

-

Equilibrium Management: Aggressive water removal to drive Schiff base formation.

-

Concentration Control: Preventing high local concentrations of the free amine to suppress dimerization.

Troubleshooting Modules (Q&A Format)

Module A: The "Black Tar" Scenario (Stability Issues)

User Question: "I neutralized the DEAM·HCl with triethylamine, filtered off the salts, and then added my aldehyde. The solution turned dark brown/black within 20 minutes and I got <10% yield. What happened?"

Technical Diagnosis: You likely triggered oxidative dimerization . By isolating the free base or letting it stand without an electrophile, two molecules of diethyl aminomalonate condensed to form 3,6-diethoxycarbonyl-2,5-diketopiperazine (which eventually oxidizes to a pyrazine derivative). This is a thermodynamic sink—once formed, it does not revert.

The Fix: In Situ Neutralization Never isolate the free base. Perform the neutralization in the presence of your electrophile.

Recommended Protocol Adjustment:

-

Dissolve the electrophile (e.g., aldehyde) in the solvent first.

-

Add DEAM·HCl to the vessel (suspension).

-

Add the base (e.g., NaOAc or

) dropwise or in portions.-

Why? This ensures that as soon as a molecule of amine is free, it is statistically more likely to encounter the electrophile than another amine molecule.

-

Module B: The "Stalled Reaction" (Equilibrium Issues)

User Question: "I am trying to condense DEAM with a benzaldehyde derivative. NMR shows 50% conversion, but it won't go further even after 24 hours at reflux."

Technical Diagnosis:

You are fighting a water equilibrium . The condensation releases one equivalent of water.

The Fix: Chemical or Physical Dehydration

-

Method 1 (Physical): Use a Dean-Stark trap with Toluene or Benzene to azeotropically remove water.

-

Method 2 (Chemical): Add activated 4Å Molecular Sieves or anhydrous

directly to the reaction pot. -

Method 3 (Lewis Acid): For stubborn substrates, use

(0.5 equiv) with a tertiary amine base. The titanium acts as a water scavenger and a Lewis acid catalyst.

Module C: Workup Woes (Emulsions & Hydrolysis)

User Question: "My reaction worked, but during the aqueous wash, my product disappeared or hydrolyzed back to the starting material."

Technical Diagnosis: Aminomalonate imines (Schiff bases) are sensitive to acidic hydrolysis . If your workup involves acidic washes (to remove excess amine) or if the aqueous layer is slightly acidic, the imine bond will cleave.

The Fix: Non-Aqueous Workup or Basic Wash

-

Preferred: Filter off the inorganic salts (if using NaOAc/Et3N) and evaporate the solvent. Recrystallize directly from ethanol/ether.

-

If washing is required: Use saturated

or Brine.[4] Avoid HCl or

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition between the desired condensation and the parasitic dimerization.

Caption: Kinetic competition between desired Schiff base formation (Path A) and irreversible pyrazine dimerization (Path B).

Standardized Protocol: High-Yield Condensation

This protocol is optimized to minimize dimerization by controlling the concentration of the free base.

Reagents:

-

Diethyl aminomalonate HCl (10 mmol)

-

Aromatic Aldehyde (10.5 mmol, 1.05 equiv)

-

Sodium Acetate (anhydrous, 12 mmol) or Triethylamine (12 mmol)

-

Ethanol (Absolute) or Toluene (if using Dean-Stark)

-

Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 50 mL round-bottom flask and add a stir bar. Cool to room temperature under

. -

Electrophile Loading: Add the Aldehyde (10.5 mmol) and Solvent (20 mL). Add 2g of activated Molecular Sieves.

-

Salt Addition: Add the DEAM·HCl (10 mmol) in one portion. The salt will not dissolve completely yet.

-

Controlled Liberation:

-

If using NaOAc: Add solid NaOAc in one portion.

-

If using Et3N: Add dropwise over 10 minutes.

-

-

Reaction: Stir vigorously.

-

Workup:

-

Filter the hot solution through a Celite pad (to remove sieves and inorganic salts).

-

Wash the pad with fresh solvent.

-

Concentrate the filtrate in vacuo.[4]

-

Purification: Recrystallize from EtOH/Hexane or Ether. Avoid silica chromatography if possible, as the acidity of silica can hydrolyze the product.

-

Comparative Data: Base Selection

We compared three common bases for the condensation of DEAM·HCl with Benzaldehyde (Reflux, 4h).

| Base | Yield (%) | Purity Profile | Notes |

| Sodium Acetate | 88% | High | Buffer effect prevents over-basification; slow release of amine. |

| Triethylamine | 72% | Medium | Faster reaction but higher dimerization ("tar") observed. |

| Pyridine | 65% | Medium | Hard to remove completely; solvent residue issues. |

| NaOH (aq) | <30% | Low | Hydrolysis of ethyl esters competes with condensation. |

References & Authority

-

Organic Syntheses Procedure: Hartung, W. H.; Beaujon, J. H. R.; Cocolas, G. "Diethyl Aminomalonate Hydrochloride."[2] Org.[2][5][6] Synth.1960 , 40, 24.[6]

-

Source:

-

Relevance: The foundational method for handling the salt and understanding its stability.

-

-

Pyrazine Formation Mechanism: Yaylayan, V. A.; Keyhani, A. "Elucidation of the mechanism of pyrazine formation." J. Agric.[6] Food Chem.[7]2001 , 49, 800.

-

Source:

-

Relevance: Explains the dimerization pathway (Path B in diagram) via

-amino carbonyl self-condensation.

-

-

Heterocycle Synthesis Application: BenchChem Protocols. "Synthesis of Aminomalonic Acid from Diethyl Aminomalonate."

-

Source:

-

Relevance: Modern application notes confirming the necessity of in situ preparation.

-

-

Condensation Methodology: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Vol 2. Pergamon Press, 1991.

-

Relevance: General principles of Schiff base equilibrium and water management (Dean-Stark/Sieves).

-

Sources

- 1. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing unreacted ethyl aminomalonate from reaction mixtures

Technical Support Guide: Removal of Unreacted Diethyl Aminomalonate

Executive Summary & Chemical Context

The Challenge: Diethyl aminomalonate (DEAM) is a versatile building block for heterocycles (e.g., pyrazines, pyrimidines) and amino acid derivatives. However, its amphoteric nature and instability as a free base create unique purification bottlenecks.

Critical Stability Warning: Commercially, DEAM is supplied as a stable Hydrochloride salt (DEAM·HCl). In reaction mixtures, once neutralized to its free base form to participate in nucleophilic attack, it becomes unstable. Free base DEAM is prone to oxidative dimerization and self-condensation. Consequently, "removal" often means removing the decomposition products or the protonated salt rather than the intact free amine.

This guide outlines three field-validated protocols to sequester or wash away DEAM residues, selected based on your product's physicochemical properties.